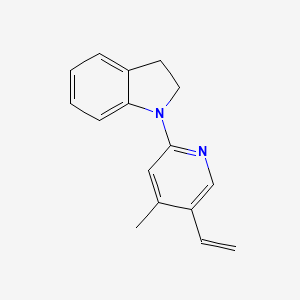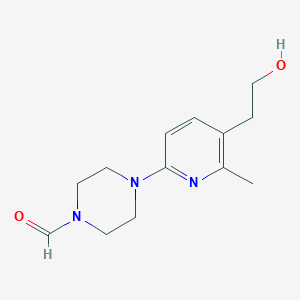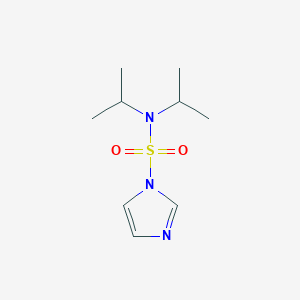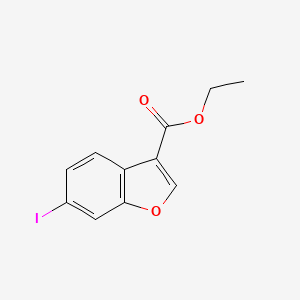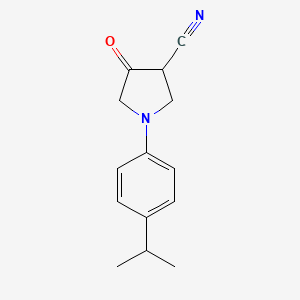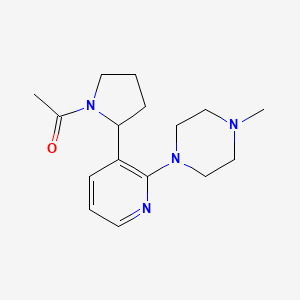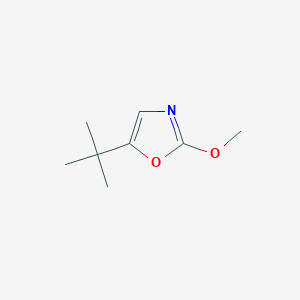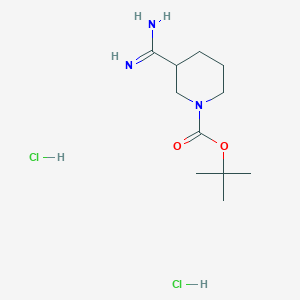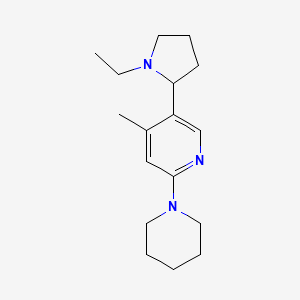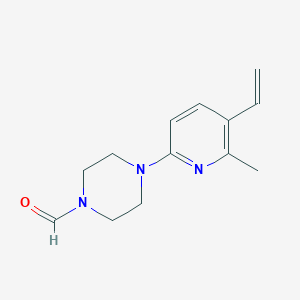
3-(Trifluoromethoxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)pyrazine-2-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a pyrazine ring with a carbonitrile substituent. This compound is of interest due to its unique chemical properties, which include high stability and significant electron-withdrawing effects. These properties make it valuable in various fields, including medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-5-trifluoromethoxypyrazine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile may involve scalable methods such as the Buchwald-Hartwig amination, Kumada-Corriu coupling, and Suzuki-Miyaura coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium hydroxide for deprotonation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyrazines .
Scientific Research Applications
3-(Trifluoromethoxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its stability and electron-withdrawing properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Agrochemicals: It is incorporated into agrochemical formulations to enhance their efficacy and stability.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted pyrazines and related heterocycles, such as:
- 2-Chloro-5-trifluoromethoxypyrazine
- 2-(Trifluoromethoxy)pyrazine
- 5-(Trifluoromethoxy)-2-pyrazinecarboxylic acid
Uniqueness
3-(Trifluoromethoxy)pyrazine-2-carbonitrile is unique due to its combination of the trifluoromethoxy group and the carbonitrile substituent. This combination imparts distinct electronic properties and stability, making it particularly valuable in applications requiring robust and electron-deficient compounds .
Properties
Molecular Formula |
C6H2F3N3O |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-(trifluoromethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H |
InChI Key |
OKEIPIDESIKKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


